molecular formula C7H13ClF3NO B3113382 cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl CAS No. 1951444-38-4

cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl

Cat. No.: B3113382
CAS No.: 1951444-38-4
M. Wt: 219.63
InChI Key: ZBBAHTMOCURVRQ-IBTYICNHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride typically involves the reaction of 4-methylpiperidine with trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hydrochloride is unique due to its specific trifluoromethyl and piperidin-3-OL moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBAHTMOCURVRQ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@]1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 2
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 3
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 4
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 5
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Reactant of Route 6
cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl

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